Cas no 2172577-61-4 (5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole)

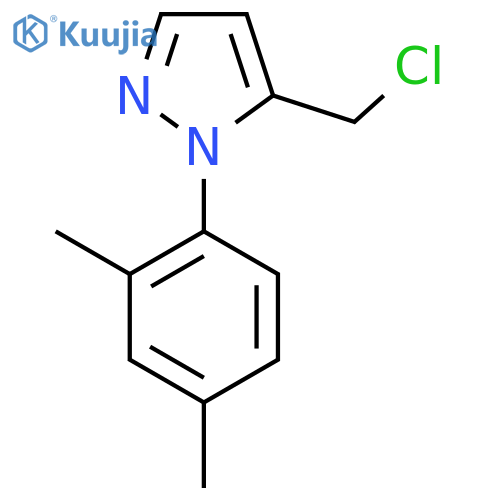

2172577-61-4 structure

商品名:5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole

- 2172577-61-4

- EN300-1591365

-

- インチ: 1S/C12H13ClN2/c1-9-3-4-12(10(2)7-9)15-11(8-13)5-6-14-15/h3-7H,8H2,1-2H3

- InChIKey: SFLHOCRHSDBUEG-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC=NN1C1C=CC(C)=CC=1C

計算された属性

- せいみつぶんしりょう: 220.0767261g/mol

- どういたいしつりょう: 220.0767261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591365-500mg |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 500mg |

$1234.0 | 2023-09-23 | ||

| Enamine | EN300-1591365-0.05g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 0.05g |

$1080.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-1.0g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 1g |

$1286.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-10.0g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-5000mg |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 5000mg |

$3728.0 | 2023-09-23 | ||

| Enamine | EN300-1591365-0.25g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 0.25g |

$1183.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-0.1g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 0.1g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-50mg |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 50mg |

$1080.0 | 2023-09-23 | ||

| Enamine | EN300-1591365-5.0g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 5g |

$3728.0 | 2023-06-04 | ||

| Enamine | EN300-1591365-2.5g |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |

2172577-61-4 | 2.5g |

$2520.0 | 2023-06-04 |

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2172577-61-4 (5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 857369-11-0(2-Oxoethanethioamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬